molecular formula C23H26N2O4 B3013535 (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1164484-11-0

(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B3013535
CAS RN: 1164484-11-0
M. Wt: 394.471
InChI Key: JMIFUIAMQNIZSP-CLFYSBASSA-N
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Description

(Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as DIM-LG-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole-based compounds and has been shown to possess a wide range of biological activities.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of Related Compounds : Compounds similar to (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, such as (E)-13-{4-[(Z)-2-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide, have been analyzed for their crystal structure. These studies provide insights into the molecular configuration and spatial arrangement of similar compounds (Penthala et al., 2014).

Synthesis and Polymerization

  • Synthesis of Novel Functional Acrylamides : Research has been conducted on the synthesis of novel functional acrylamides, which are structurally related to (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. These studies focus on efficient synthesis methods and potential applications in polymerization (Ling et al., 1999).

Medicinal Chemistry

  • Antinarcotic Agents : Compounds with a structure involving 3,4,5-trimethoxyphenyl acrylamides, closely related to the compound , have been synthesized and evaluated as potential antinarcotic agents. Their interaction with serotonergic receptors highlights their medicinal chemistry applications (Jung et al., 2009).

Cancer Research

  • Cancer Tyrosine Kinase Imaging : Derivatives of (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been explored for their potential in imaging cancer tyrosine kinase using positron emission tomography, indicating a role in cancer research and diagnosis (Wang et al., 2005).

Tissue Engineering

  • Poly(N-isopropyl acrylamide)-based Scaffolds : Research in tissue engineering has utilized polymers based on N-isopropyl acrylamide, a compound structurally related to (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. These studies focus on developing scaffolds with controlled porosity for tissue engineering applications (Galperin et al., 2010).

Antiviral Research

  • Rupestonic Acid Derivatives for Influenza Viruses : Derivatives containing elements similar to the compound have been synthesized and tested for antiviral activities against influenza viruses. This highlights its potential application in the development of antiviral drugs (He et al., 2014).

Antifungal Agents

  • Potential Antifungal Agents : Compounds derived from structures similar to (Z)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been studied for their antifungal properties, indicating potential in antifungal agent development (Gomha & Abdel‐Aziz, 2012).

Antimicrobial Applications

  • Antimicrobial Polyacrylamides : Research has been conducted on polycyclic chalcone-containing polyacrylamides, which are structurally related to the compound . These studies explore their potential as potent antimicrobial agents (Boopathy et al., 2017).

properties

IUPAC Name

(Z)-N-[(1,2-dimethylindol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-15-10-18-11-17(6-8-19(18)25(15)2)14-24-22(26)9-7-16-12-20(27-3)23(29-5)21(13-16)28-4/h6-13H,14H2,1-5H3,(H,24,26)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIFUIAMQNIZSP-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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